molecular formula C16H20ClN3O2S2 B2418716 5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1049433-55-7

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2418716
CAS No.: 1049433-55-7
M. Wt: 385.93
InChI Key: KWHJFBVSELWMGY-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring substituted with a chloro group and a sulfonamide group, which is further linked to a phenylpiperazine moiety

Scientific Research Applications

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Intermediate: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene oxide under controlled conditions.

    Thiophene Ring Substitution: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride.

    Sulfonamide Formation: The chlorinated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the phenylpiperazine intermediate is coupled with the sulfonamide-substituted thiophene under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Thiophene derivatives with different substituents replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-sulfonamide: A related compound with a different substituent on the thiophene ring.

Uniqueness

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S2/c17-15-6-7-16(23-15)24(21,22)18-8-9-19-10-12-20(13-11-19)14-4-2-1-3-5-14/h1-7,18H,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJFBVSELWMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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